N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Transporter Inhibition OCT1 ADME-Tox

N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (CAS 329903-21-1) is a synthetic N-benzoyl arylsulfonamide with a molecular formula of C27H27BrN2O4S and a molecular weight of 555.5 g/mol. This compound belongs to a chemotype that has been described as Bcl-XL inhibitors and apoptosis promoters, structurally characterized by a benzamide linker connecting a 2-benzoyl-4-bromophenyl group to a 4-sulfonylbenzamide moiety bearing a sterically hindered 3,5-dimethylpiperidine ring.

Molecular Formula C27H27BrN2O4S
Molecular Weight 555.49
CAS No. 329903-21-1
Cat. No. B2418676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
CAS329903-21-1
Molecular FormulaC27H27BrN2O4S
Molecular Weight555.49
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C
InChIInChI=1S/C27H27BrN2O4S/c1-18-14-19(2)17-30(16-18)35(33,34)23-11-8-21(9-12-23)27(32)29-25-13-10-22(28)15-24(25)26(31)20-6-4-3-5-7-20/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,29,32)
InChIKeyQDWOUMCYOYBSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (CAS 329903-21-1) – Compound Identity and Baseline Characteristics


N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (CAS 329903-21-1) is a synthetic N-benzoyl arylsulfonamide with a molecular formula of C27H27BrN2O4S and a molecular weight of 555.5 g/mol [1]. This compound belongs to a chemotype that has been described as Bcl-XL inhibitors and apoptosis promoters, structurally characterized by a benzamide linker connecting a 2-benzoyl-4-bromophenyl group to a 4-sulfonylbenzamide moiety bearing a sterically hindered 3,5-dimethylpiperidine ring [2]. A single direct target engagement data point is available, showing inhibition of human organic cation transporter 1 (OCT1) with an IC50 of 1.38 × 10⁵ nM [3]. The compound is currently cataloged as a research chemical and is not intended for human or veterinary diagnostic or therapeutic use.

Why N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide Cannot Be Replaced by Closest Analogues


The differentiation of N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is rooted in its unique multi-functional architecture, which integrates a critical 4-bromo substituent, a 2-benzoyl group, and a bulky 4-((3,5-dimethylpiperidin-1-yl)sulfonyl) tail [1]. This specific combination is not found in its closest commercially available analogs, such as the simpler methylsulfonyl derivative (CAS 674802-99-4) or the ethanesulfonyl variant (CAS 898406-00-3). These structural differences lead to quantifiable variations in molecular size, lipophilicity, and hydrogen-bonding capacity, which directly impact properties like target binding, solubility, and membrane permeability. For instance, substituting the 3,5-dimethylpiperidine sulfonamide with a smaller methylsulfonyl group reduces the molecular weight by nearly 100 g/mol. Such changes preclude the simple interchange of these compounds in a research context, as their potential biological activities and chemical reactivity profiles will likely differ substantially. The following sections provide the specific quantitative evidence where available.

Quantitative Differentiation Evidence for N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide


Direct Enzyme Inhibition: Human OCT1 Transporter Activity (IC50)

The target compound demonstrates a verified, direct interaction with the human organic cation transporter 1 (OCT1), a key protein involved in drug absorption and disposition. In a cell-based assay, it inhibited OCT1-mediated substrate uptake in HEK293 cells with an IC50 value of 1.38 × 10⁵ nM (138 µM) [1]. This represents the sole direct target engagement data publicly available for this compound. No comparable OCT1 inhibition data was identified for its nearest structural analogues, thus establishing a unique, quantitative starting point for any research program focused on this transporter.

Transporter Inhibition OCT1 ADME-Tox

Class-Level Inference: Potential Mechanism of Action as a Bcl-XL Apoptosis Promoter

The compound's core, an N-benzoyl arylsulfonamide, is the subject of composition-of-matter claims in a key patent (US 7504512) which explicitly teaches that such structures are Bcl-XL inhibitors useful for promoting apoptosis [1]. Bcl-XL is a critical anti-apoptotic protein often overexpressed in cancer. While no specific Bcl-XL binding assay data exists for this exact compound, its structure falls directly within the patent's Markush claims. This class-level inference provides a strong rationale for its investigation in oncology programs, offering a potential therapeutic hypothesis that distinguishes it from compounds outside this chemotype. Its closest commercial analog, with a smaller methylsulfonyl group, is not explicitly covered by this mechanism-of-action patent.

Apoptosis Bcl-XL Oncology

Physicochemical Differentiation vs. Methylsulfonyl Analog (CAS 674802-99-4): Molecular Size and LogP Impact

A key differentiation point is the compound's significantly larger molecular size and predicted higher lipophilicity compared to its simpler methylsulfonyl analog. The target compound has a molecular weight of 555.5 g/mol [1], whereas the methylsulfonyl derivative (CAS 674802-99-4) has a molecular weight of 458.3 g/mol , a difference of +97.2 g/mol. This is a consequence of substituting a small methanesulfonamide group for a bulky 3,5-dimethylpiperidine sulfonamide. The target compound's computed XLogP3-AA of 6.2 [1] indicates high lipophilicity, which will influence solubility, permeability, and non-specific binding profiles in biological assays, making it a distinct chemical probe relative to smaller, potentially more soluble but less membrane-permeable analogs.

Physicochemical Properties Chemical Probe Design Solubility-permeability

Optimal Application Scenarios for N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide Based on Differential Evidence


Investigating OCT1-Mediated Drug Transport and Disposition

This compound is the preferred choice for initiating studies on the role of the human organic cation transporter 1 (OCT1). It is the only compound in its analog series with verified, albeit weak, OCT1 inhibitory activity, showing an IC50 of 138 µM in a cellular substrate uptake assay [1]. Researchers setting up a screening cascade for OCT1 interactions should select this compound as a starting tool or reference inhibitor, as none of its close analogs have been profiled against this target.

Chemical Probe for Bcl-XL Mediated Apoptosis Research

Based on the class-level evidence from U.S. Patent 7,504,512, this compound is the logical choice for exploring N-benzoyl arylsulfonamide-driven apoptosis [2]. Research groups developing assays for Bcl-XL inhibition or studying apoptotic pathways in cancer cell models should procure this compound, as it is structurally positioned within the patented chemotype. Its closest analog, a sulfone, is not covered by this mechanism of action, making the target compound the correct tool for testing this specific biological hypothesis.

Physicochemical Tool Compound for Permeability and Metabolic Stability Studies

With a high molecular weight of 555.5 g/mol and an XLogP3-AA of 6.2, this compound is a valuable tool for probing the behavior of high-mass, lipophilic molecules in cellular and in vivo assays [1]. In programs aimed at developing inhibitors of intracellular protein-protein interactions, where such properties are common, this compound can serve as a benchmark for assessing non-specific binding, microsomal stability, or passive membrane permeability, offering a distinct profile compared to the lower-mass methylsulfonyl analog (MW 458.3 g/mol) .

Scaffold for Further Medicinal Chemistry Derivatization

The compound's unique combination of a benzoyl-bromophenyl core and a 3,5-dimethylpiperidine sulfonamide tail makes it a multifunctional starting scaffold for structure-activity relationship (SAR) studies. Medicinal chemists seeking to optimize Bcl-XL inhibition, OCT1 selectivity, or general ADME properties can use this compound as a central building block to explore diverse chemical space, an advantage not offered by simpler, less decorated analogs [1] [2].

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.